Cas no 1098517-90-8 (3-(aminomethyl)oxetan-3-amine)

3-(aminomethyl)oxetan-3-amine structure
3-(aminomethyl)oxetan-3-amine structure
商品名:3-(aminomethyl)oxetan-3-amine
CAS番号:1098517-90-8
MF:C4H10N2O.C2H2O4
メガワット:192.17
CID:3165128
PubChem ID:21713016

3-(aminomethyl)oxetan-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Amino-3-oxetanemethanamine oxalate
    • 3-(aminomethyl)oxetan-3-amine
    • 3-(aminomethyl)oxetan-3-amine; oxalic acid
    • 1523606-33-8
    • 3-(Aminomethyl)oxetan-3-amine oxalate
    • 3-(Methylamine)oxetan-3-amine oxalate
    • MFCD23703599
    • CS-0051727
    • 1098517-90-8
    • AS-34835
    • AKOS025289874
    • 3-(aminomethyl)oxetan-3-amine;oxalic acid
    • SY100080
    • 3-(Aminomethyl)oxetan-3-amineoxalate
    • MDL: N/A
    • インチ: InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6)
    • InChIKey: ROZDRMGAUJSRDV-UHFFFAOYSA-N
    • ほほえんだ: NCC1(N)COC1.O=C(O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 192.07462149Da
  • どういたいしつりょう: 192.07462149Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 7
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 142
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 136Ų

3-(aminomethyl)oxetan-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-142381-50mg
3-(aminomethyl)oxetan-3-amine
1098517-90-8
50mg
$282.0 2023-09-30
Enamine
EN300-142381-2500mg
3-(aminomethyl)oxetan-3-amine
1098517-90-8
2500mg
$2379.0 2023-09-30
Enamine
EN300-142381-1000mg
3-(aminomethyl)oxetan-3-amine
1098517-90-8
1000mg
$1214.0 2023-09-30
Ambeed
A158442-1g
3-Amino-3-oxetanemethanamine oxalate
1098517-90-8 97%
1g
$514.0 2024-04-26
Enamine
EN300-142381-10000mg
3-(aminomethyl)oxetan-3-amine
1098517-90-8
10000mg
$5221.0 2023-09-30
Enamine
EN300-142381-2.5g
3-(aminomethyl)oxetan-3-amine
1098517-90-8
2.5g
$2379.0 2023-02-15
Enamine
EN300-142381-0.25g
3-(aminomethyl)oxetan-3-amine
1098517-90-8
0.25g
$601.0 2023-02-15
Enamine
EN300-142381-0.05g
3-(aminomethyl)oxetan-3-amine
1098517-90-8
0.05g
$282.0 2023-02-15
Enamine
EN300-142381-1.0g
3-(aminomethyl)oxetan-3-amine
1098517-90-8
1g
$0.0 2023-06-06
Enamine
EN300-142381-500mg
3-(aminomethyl)oxetan-3-amine
1098517-90-8
500mg
$947.0 2023-09-30

3-(aminomethyl)oxetan-3-amine 関連文献

3-(aminomethyl)oxetan-3-amineに関する追加情報

Introduction to 3-(aminomethyl)oxetan-3-amine (CAS No. 1098517-90-8)

3-(aminomethyl)oxetan-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1098517-90-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a unique structural motif consisting of an oxetane ring substituted with an aminomethyl group at the third position. The oxetane ring, a three-membered cyclic ether, imparts distinct reactivity and conformational constraints, making this compound a valuable intermediate in the development of novel bioactive molecules.

The chemical structure of 3-(aminomethyl)oxetan-3-amine can be represented as C₅H₁₁NO₂, with the aminomethyl group (-CH₂NH₂) attached to the carbon atom of the oxetane ring. This configuration allows for facile participation in various chemical transformations, including nucleophilic additions, ring-opening reactions, and derivatization into more complex scaffolds. The presence of both amine and ether functionalities makes it a versatile building block for medicinal chemists seeking to design molecules with tailored biological activities.

In recent years, 3-(aminomethyl)oxetan-3-amine has garnered attention in the context of drug discovery due to its potential applications in synthesizing pharmacophores targeting neurological and inflammatory disorders. The oxetane core is known for its ability to adopt rigid conformations, which can enhance binding affinity and metabolic stability in drug candidates. Furthermore, the aminomethyl group serves as a handle for further functionalization, enabling the construction of peptidomimetics and other structured analogs.

One of the most compelling aspects of 3-(aminomethyl)oxetan-3-amine is its utility in the synthesis of bioactive peptides and peptidomimetics. The oxetane ring's ability to mimic peptide bonds has been exploited to create cyclic peptides that exhibit improved pharmacokinetic properties while retaining biological activity. For instance, derivatives of this compound have been investigated as potential inhibitors of proteases involved in inflammatory pathways. The aminomethyl group can be further modified to introduce specific side chains or linkages, allowing for fine-tuning of molecular recognition properties.

Recent advances in computational chemistry have also highlighted the importance of 3-(aminomethyl)oxetan-3-amine as a scaffold in virtual screening campaigns. Molecular modeling studies suggest that compounds incorporating this motif can interact effectively with biological targets such as enzymes and receptors. By leveraging structure-based drug design principles, researchers have identified several promising lead compounds derived from 3-(aminomethyl)oxetan-3-amine, which are currently undergoing further optimization.

The synthesis of 3-(aminomethyl)oxetan-3-amine typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include ring-closure reactions between epoxides and ammonia derivatives, followed by selective functionalization to introduce the aminomethyl group. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

In addition to its pharmaceutical applications, 3-(aminomethyl)oxetan-3-amine has found utility in materials science and polymer chemistry. The unique structural features of this compound make it suitable for designing monomers that contribute to the formation of high-performance polymers with specialized properties. For example, polymers incorporating oxetane units have been explored for their potential use in biodegradable materials and drug delivery systems.

The growing interest in 3-(aminomethyl)oxetan-3-amine is also reflected in the expanding body of literature on its derivatives. Researchers are continually exploring new synthetic strategies and applications for this versatile intermediate. Collaborative efforts between academia and industry are driving innovation in this field, leading to novel therapeutic agents and advanced materials.

Looking ahead, the future prospects for 3-(aminomethyl)oxetan-3-amine appear promising, particularly as drug discovery efforts shift toward more complex molecular architectures. The combination of its rigid oxetane core and reactive aminomethyl group positions it as a key player in next-generation pharmaceutical development. As computational tools and synthetic methodologies continue to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in chemical biology and medicinal chemistry.

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